molecular formula C17H20Cl2N4O2 B13775081 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-30-7

4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13775081
CAS No.: 75159-30-7
M. Wt: 383.3 g/mol
InChI Key: YCOICPOGJWMCHA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, which make it valuable in synthetic chemistry, medicinal research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may be used to enhance the efficiency of the reduction process . The use of continuous flow reactors can also improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction typically produces amine derivatives .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxyphenyl)amino)methylphenol
  • 2-(Anilinomethyl)phenol
  • 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol

Uniqueness

4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry .

Properties

CAS No.

75159-30-7

Molecular Formula

C17H20Cl2N4O2

Molecular Weight

383.3 g/mol

IUPAC Name

3-[[(2-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C17H18N4O2.2ClH/c1-23-16-9-5-4-8-15(16)19-10-18-11-21-12-20-14-7-3-2-6-13(14)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H

InChI Key

YCOICPOGJWMCHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl

Origin of Product

United States

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